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Compound of Interest

Compound Name: 3-Fluoro-4-isopropoxyphenol
CAS No.: 1243280-91-2
Cat. No.: B2994966
Get Quote
. J

Executive Summary

This guide provides an in-depth technical analysis of the gas chromatography-mass
spectrometry (GC-MS) behavior of 3-Fluoro-4-isopropoxyphenol (CAS 1243280-91-2). As a
fluorinated phenol derivative often utilized as a pharmaceutical intermediate, accurate
identification relies on understanding its distinct fragmentation pathways.

Unlike simple phenols, this compound exhibits a characteristic "alkene elimination” mechanism
driven by the isopropoxy substituent, resulting in a diagnostic mass shift compared to its non-
fluorinated and methoxy analogues. This document details the mechanistic causality of these
signals to ensure robust identification in complex matrices.

Chemical Identity & Properties
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Property Detail

Chemical Name 3-Fluoro-4-isopropoxyphenol
CAS Number 1243280-91-2

Molecular Formula CoH11FO2

Molecular Weight 170.18 g/mol

Phenol core, ortho-fluorine (pos 3), para-
Structural Features )
isopropoxy (pos 4)

o Intermediate in the synthesis of fluorinated bio-
Key Application )
active scaffolds

GC-MS Fragmentation Analysis

The Electron lonization (EI) mass spectrum of 3-Fluoro-4-isopropoxyphenol is dominated by
the stability of the aromatic ring and the lability of the isopropyl ether linkage.

Primary Fragmentation Pathway: The "Alkene
Elimination"

The most diagnostic feature of aryl isopropyl ethers is the loss of a neutral propene molecule (

, 42 Da) via a four-center transition state (often described as a McLafferty-like rearrangement).
e Molecular lon (
):m/z 170

o The parention is typically visible but may be of moderate intensity due to the facile
fragmentation of the ether group.

o Base Peak (

):m/z 128
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o Mechanism: A hydrogen atom from one of the isopropyl methyl groups transfers to the
ether oxygen. Simultaneously, the O-C bond cleaves, releasing neutral propene.

o Product: The resulting ion is the 3-fluoro-1,4-dihydroxybenzene (2-fluorohydroquinone)
radical cation. This species is highly stable, making m/z 128 the base peak (100% relative
abundance).

Secondary Pathways
o Loss of Methyl Radical (

):m/z 155

o Direct cleavage of a methyl group from the isopropyl chain. This is generally less favorable
than the alkene elimination, resulting in a lower intensity peak (<10-20%).

e Ring Degradation (

):

o The fluorohydroquinone ion (m/z 128) undergoes loss of Carbon Monoxide (CO, 28 Da), a
standard phenol fragmentation, yielding a fragment at m/z 100.

Mechanistic Visualization

The following diagram illustrates the primary rearrangement pathway leading to the base peak.
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Figure 1: Mechanistic pathway showing the dominant alkene elimination yielding the stable
fluorohydroquinone ion.

Comparative Analysis: Differentiating Alternatives

To ensure specificity, the target compound is compared against its non-fluorinated analogue
and a structural isomer/derivative.

3-Fluoro-4- 3-Fluoro-4-
_ 4-1sopropoxyphenol
Feature isopropoxyphenol methoxyphenol
(Analogue) L
(Target) (Derivative)
Molecular lon (
170 152 142

)

Base Peak

128 (Loss of Propene)

110 (Loss of Propene)

127 (Loss of Methyl)

Key Neutral Loss

-42 Da (Propene)

-42 Da (Propene)

-15 Da (Methyl

Radical)
] Rearrangement (Even  Rearrangement (Even  Radical Cleavage
Mechanism
electron loss) electron loss) (Odd electron loss)
) ) ) +18 Da vs. hon- ) Distinct fragmentation
Diagnostic Shift Reference Baseline

fluorinated

pattern

Analyst Note:

e Vs. Non-Fluorinated: The presence of Fluorine adds exactly 18 Da to the molecular ion and

the base peak fragment (110

128), confirming the halogen substitution on the ring.

» Vs. Methoxy Analogue: The methoxy derivative cannot lose propene. Instead, it loses a

methyl radical (M-15) to form a quinoid cation. If you see a strong M-15 and no M-42, the

chain is likely a methyl, not an isopropy!.

Experimental Protocol: Self-Validating Workflow
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To replicate these results and ensure data integrity, follow this standardized GC-MS protocol.

Sample Preparation

o Solvent: Ethyl Acetate or Methanol (HPLC Grade).
e Concentration: 100 pg/mL.
 Derivatization (Optional but Recommended):

o While the phenol can be analyzed directly, silylation with BSTFA + 1% TMCS improves
peak shape and sensitivity.

o Target Derivative:3-Fluoro-4-isopropoxyphenol-TMS.
o Expected Mass Shift: +72 Da (TMS group replaces H on phenol OH). New

=242.

Instrument Parameters (Agilent/Thermo Standard)

e Column: DB-5ms or equivalent (30m x 0.25mm, 0.25um film).
e Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
« Inlet: Splitless (1 min) or Split 10:1; 250°C.
e Oven Program:
o Hold 60°C for 1 min.
o Ramp 20°C/min to 280°C.
o Hold 3 min.
e MS Source: Electron lonization (El), 70 eV, 230°C.

e Scan Range: m/z 40-350.

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b2994966/docs?utm_src=pdf-body#technical-guide-gc-ms-fragmentation-patterns-of-3-fluoro-4-isopropoxyphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2994966?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Quality Control Criteria

o Retention Time: Verify against a known standard (approx. 10-12 min depending on ramp).
 lon Ratio Check:
o The ratio of m/z 128 (Base) to m/z 170 (Parent) should be consistent (>2:1 typically).

o Presence of m/z 100 confirms the phenolic nature.
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 To cite this document: BenchChem. [Technical Guide: GC-MS Fragmentation Patterns of 3-
Fluoro-4-isopropoxyphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2994966/docs#technical-guide-gc-ms-fragmentation-
patterns-of-3-fluoro-4-isopropoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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